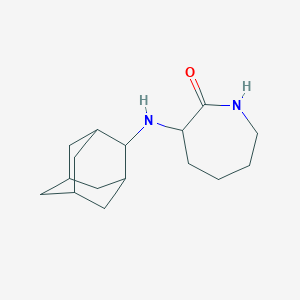![molecular formula C24H22N4O B4889561 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4889561.png)
2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole, also known as MMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMB is a benzimidazole derivative that has two benzimidazole rings connected by a 1,2-propanediyl linker.
Mechanism of Action
The mechanism of action of 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole is not fully understood, but it is believed to involve the chelation of metal ions and the generation of reactive oxygen species (ROS). 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole can bind to metal ions such as copper, zinc, and iron, forming a complex that can generate ROS. The ROS can then induce apoptosis and cell cycle arrest in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole has been shown to have a range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole has also been shown to have antimicrobial activity against a range of bacteria and fungi. 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole has also been shown to have neuroprotective effects, which may be due to its ability to chelate metal ions and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole in lab experiments is its high selectivity and sensitivity towards metal ions. This makes it a useful tool for detecting metal ions in complex biological samples. However, one limitation of using 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole is its potential toxicity towards cells at high concentrations. Careful optimization of experimental conditions is necessary to ensure that 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole does not have adverse effects on cell viability.
Future Directions
There are several future directions for research on 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole. One area of interest is the development of 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole-based probes for the detection of metal ions in vivo. This could have applications in the diagnosis and treatment of metal-related diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole-based anticancer agents with improved selectivity and potency. Finally, there is potential for the development of 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole-based antimicrobial agents for use in the treatment of bacterial and fungal infections.
Synthesis Methods
The synthesis of 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole involves the reaction of 4-methoxyphenylacetic acid with o-phenylenediamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then reacted with 1,2-dibromoethane to obtain 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole. The purity of the compound can be increased by recrystallization or column chromatography.
Scientific Research Applications
2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole has been studied extensively for its potential applications in various fields. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole has been shown to have high selectivity and sensitivity towards these metal ions, making it a promising candidate for use in environmental monitoring and biomedical imaging.
2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole has also been studied for its potential as an anticancer agent. Studies have shown that 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer effects.
properties
IUPAC Name |
2-[1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)propan-2-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O/c1-29-18-12-10-16(11-13-18)14-17(24-27-21-8-4-5-9-22(21)28-24)15-23-25-19-6-2-3-7-20(19)26-23/h2-13,17H,14-15H2,1H3,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSUUCHCBXITSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-[3-(4-methoxyphenyl)propane-1,2-diyl]bis(1H-benzimidazole) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone]](/img/structure/B4889480.png)
![2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone](/img/structure/B4889498.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(5-isoquinolinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4889501.png)

![3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B4889513.png)


![N-ethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B4889523.png)
![ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B4889538.png)

![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4889552.png)
![1-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889557.png)
![ethyl 4-[3-(4-methyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4889559.png)
